molecular formula C19H32N2 B1682964 Tedisamil CAS No. 90961-53-8

Tedisamil

Cat. No. B1682964
CAS RN: 90961-53-8
M. Wt: 288.5 g/mol
InChI Key: CTIRHWCPXYGDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tedisamil is an azaspiro compound.
Tedisamil (planned trade name Pulzium) is an investigational drug for atrial fibrillation and atrial flutter. It is currently being developed by Solvay and is currently under regulatory review by the United States Food and Drug Administration.

Mechanism Of Action

It is hypothesized tedisamil prevents Ca2+ overload by the cAMP dependent SR Ca2+ uptake [PMID: 10707827].

properties

CAS RN

90961-53-8

Product Name

Tedisamil

Molecular Formula

C19H32N2

Molecular Weight

288.5 g/mol

IUPAC Name

3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane]

InChI

InChI=1S/C19H32N2/c1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16/h15-18H,1-14H2

InChI Key

CTIRHWCPXYGDGF-UHFFFAOYSA-N

SMILES

C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5

Canonical SMILES

C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5

Appearance

Solid powder

Other CAS RN

90961-53-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3,7-di-(cyclopropylmethyl)-9,9-tetramethylene-3,7-diazabicyclo(3.3.1)nonane
KC 8857
KC-8857
tedisamil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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